molecular formula C19H19Cl2NO3 B5528921 4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B5528921
M. Wt: 380.3 g/mol
InChI Key: ZHZWSEIARWSIRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of quinolinone derivatives, including those similar to 4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, involves various methods. For example, the electrochemical synthesis of related quinolinones has been achieved through the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide (Batanero & Barba, 2003). Another approach includes the synthesis of amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride by condensation and cyclization (Wu Chun, 2004).

Molecular Structure Analysis

  • Detailed molecular structure analysis, such as DFT and TD-DFT/PCM calculations, provides insight into the spectroscopic characterization and electronic interactions of quinolinone derivatives. This analysis helps in understanding the stabilization energies and reactivity descriptors of these molecules (Wazzan et al., 2016).

Chemical Reactions and Properties

  • Quinolinones undergo various chemical reactions, including electrosynthesis, cyclocondensation, and oxidative cyclization, demonstrating a range of chemical properties. These reactions are influenced by the substituents and conditions used in the synthesis process (Tsubusaki & Nishino, 2009).

Physical Properties Analysis

  • The physical properties of quinolinones, such as crystal structure and phase behavior, are crucial for understanding their stability and potential applications. Crystallographic studies provide insights into the arrangement of molecules and the interactions that stabilize their structures (de Souza et al., 2015).

Chemical Properties Analysis

  • Quinolinones exhibit a variety of chemical properties, including their behavior in different reactions and their interactions with various chemical entities. These properties are essential for their potential applications in various fields (Nawrocka, 2009).

properties

IUPAC Name

4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-3-24-16-8-13-12(11-6-5-7-14(20)19(11)21)9-18(23)22-15(13)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWSEIARWSIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one

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